molecular formula C14H18O5 B14006000 dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate CAS No. 74938-54-8

dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate

Cat. No.: B14006000
CAS No.: 74938-54-8
M. Wt: 266.29 g/mol
InChI Key: IHVMBBLYIKLUFT-UHFFFAOYSA-N
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Description

Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate is a heterocyclic compound belonging to the chromene family. . This particular compound features a chromene core with dimethyl ester groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylic acid with methanol in the presence of a catalyst can yield the dimethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate is unique due to its specific ester groups and methyl substitution, which confer distinct chemical and biological properties.

Properties

CAS No.

74938-54-8

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

dimethyl 8-methyl-3,4,4a,7-tetrahydro-2H-chromene-5,6-dicarboxylate

InChI

InChI=1S/C14H18O5/c1-8-7-10(13(15)17-2)11(14(16)18-3)9-5-4-6-19-12(8)9/h9H,4-7H2,1-3H3

InChI Key

IHVMBBLYIKLUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCCO2)C(=C(C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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